![molecular formula C18H23NO2 B5720733 2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
2-[(3-phenoxybenzyl)(propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-phenoxybenzyl)(propyl)amino]ethanol, also known as PBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBPE is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The exact mechanism of action of 2-[(3-phenoxybenzyl)(propyl)amino]ethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have insecticidal properties, causing paralysis and death in insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-phenoxybenzyl)(propyl)amino]ethanol in lab experiments is its wide range of potential applications, from medicine to agriculture to material science. Another advantage is its relatively low toxicity compared to traditional insecticides and other chemicals. However, one limitation is the limited availability of 2-[(3-phenoxybenzyl)(propyl)amino]ethanol, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-phenoxybenzyl)(propyl)amino]ethanol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a natural insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-[(3-phenoxybenzyl)(propyl)amino]ethanol and its potential applications in material science.
Synthesemethoden
2-[(3-phenoxybenzyl)(propyl)amino]ethanol can be synthesized through a multi-step process involving the reaction of 3-phenoxybenzyl chloride with propylamine, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 2-[(3-phenoxybenzyl)(propyl)amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, 2-[(3-phenoxybenzyl)(propyl)amino]ethanol has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
2-[(3-phenoxyphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-11-19(12-13-20)15-16-7-6-10-18(14-16)21-17-8-4-3-5-9-17/h3-10,14,20H,2,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACFCBHXIAUJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenoxyphenyl)methyl-propylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)

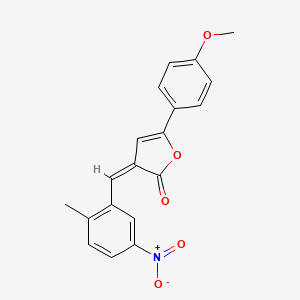
![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
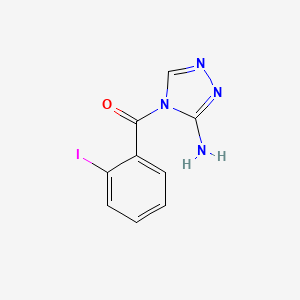
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)
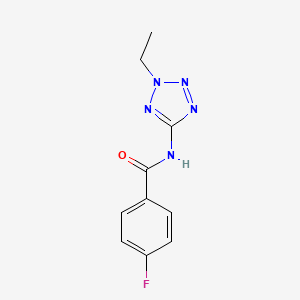
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
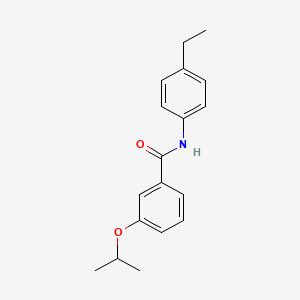
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
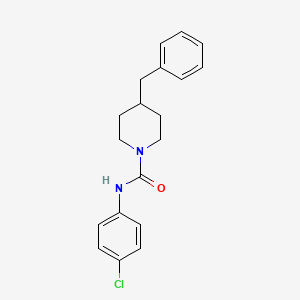
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)